Cas no 1105232-22-1 (1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide)

1-6-(4-Fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyridazine core linked to a fluorophenyl group and a thiazole-substituted piperidine carboxamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the fluorophenyl group may enhance metabolic stability and binding affinity, while the thiazole ring could contribute to interactions with biological targets. The compound’s modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic route ensures reproducibility, and its physicochemical properties are suitable for preclinical evaluation. Further studies are required to elucidate its specific pharmacological profile.
1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide structure
1105232-22-1 structure
Product Name:1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
CAS No:1105232-22-1
MF:C19H18FN5OS
MW:383.44252538681
CID:5981135
PubChem ID:30866798
Update Time:2025-05-20

1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
    • 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
    • VU0646330-1
    • F5528-0562
    • 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide
    • AKOS024512320
    • 1105232-22-1
    • Inchi: 1S/C19H18FN5OS/c20-15-3-1-13(2-4-15)16-5-6-17(24-23-16)25-10-7-14(8-11-25)18(26)22-19-21-9-12-27-19/h1-6,9,12,14H,7-8,10-11H2,(H,21,22,26)
    • InChI Key: PYLRWMLHQNIZOO-UHFFFAOYSA-N
    • SMILES: N1(C2=NN=C(C3=CC=C(F)C=C3)C=C2)CCC(C(NC2=NC=CS2)=O)CC1

Computed Properties

  • Exact Mass: 383.12160955g/mol
  • Monoisotopic Mass: 383.12160955g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 99.2Ų

1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Pricemore >>

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Additional information on 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

1-6-(4-Fluorophenyl)Pyridazin-3-Yl-N-(1,3-Thiazol-2-Yl)Piperidine-4-Carboxamide: A Comprehensive Overview

The compound with CAS No. 1105232-22-1, known as 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridazine ring fused with a piperidine moiety and a thiazole group. The integration of these structural elements contributes to its unique chemical properties and potential applications in drug development and advanced materials.

Recent studies have highlighted the importance of pyridazine derivatives in the development of novel therapeutic agents. The presence of the 4-fluorophenyl group in this compound introduces electronic effects that enhance its stability and reactivity. Additionally, the thiazole moiety is known for its ability to participate in hydrogen bonding and π-interactions, which are critical for molecular recognition and bioavailability. These features make this compound a promising candidate for further exploration in drug design.

The synthesis of 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have employed various strategies, including Suzuki coupling and Stille coupling reactions, to construct the pyridazine core. The introduction of the thiazole group has been achieved through nucleophilic substitution reactions, ensuring high yields and purity. These synthetic methods are not only efficient but also scalable, making them suitable for industrial applications.

In terms of biological activity, this compound has shown remarkable potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. Furthermore, its interaction with serine proteases suggests its potential as an antithrombotic agent. These findings underscore the importance of this compound in the development of novel therapeutics for inflammatory diseases and cardiovascular disorders.

The electronic properties of this compound have also been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that the pyridazine ring plays a critical role in determining the molecule's electronic structure, while the thiazole group enhances its conjugation and stability. Such insights are invaluable for designing materials with tailored electronic properties for applications in optoelectronics and energy storage.

From an environmental perspective, researchers have investigated the biodegradability and toxicity of this compound. Initial findings indicate that it exhibits low toxicity towards aquatic organisms, making it a safer alternative to traditional chemical agents. However, further studies are required to fully understand its environmental impact and ensure sustainable use.

In conclusion, 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-Yl)piperidine-4-carboxamide represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, synthetic accessibility, and biological activity make it a valuable tool for researchers in academia and industry alike. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping the future of drug discovery and materials science.

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